Terbium acetate hydrate

Catalog No.
S1520273
CAS No.
16922-07-9
M.F
C6H11O7Tb
M. Wt
354.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium acetate hydrate

CAS Number

16922-07-9

Product Name

Terbium acetate hydrate

IUPAC Name

terbium(3+);triacetate;hydrate

Molecular Formula

C6H11O7Tb

Molecular Weight

354.07 g/mol

InChI

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3

InChI Key

CUFVJHPGFMTTMB-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3]

Terbium acetate hydrate is a water-soluble, crystalline source of terbium, primarily utilized as a chemical precursor for advanced materials. Unlike the insoluble terbium oxide or the often aggressive and hygroscopic terbium halides, the acetate form offers superior handling and processability for synthesizing phosphors, catalysts, and magneto-optic materials. Its key procurement value lies in its ability to decompose cleanly into terbium oxide at moderate temperatures, making it a preferred starting material for applications requiring high purity and controlled morphology.

Direct substitution of terbium acetate hydrate with other common terbium salts is often impractical and can lead to process failure. Terbium oxide, a common alternative, is largely insoluble in water and organic solvents, making it unsuitable for solution-based synthesis methods like sol-gel or co-precipitation without aggressive acid digestion. Conversely, substitutes like terbium nitrate introduce strongly oxidizing nitrate anions that can interfere with sensitive organic ligands or create hazardous NOx gas byproducts during thermal decomposition. Terbium chloride, another alternative, is highly hygroscopic and can introduce corrosive chloride ions, which are detrimental in electronic and catalytic applications. The acetate anion provides a balance of solubility and clean, lower-temperature decomposition, making the choice of salt a critical, non-interchangeable procurement decision.

Lower Temperature & Controlled Oxide Conversion for Nanomaterial Synthesis

Terbium acetate hydrate provides a more controlled and lower-energy pathway to forming terbium oxides compared to other salts. The tetrahydrate begins to lose its water of hydration around 60 °C and forms the anhydrous acetate at 180 °C. Crucially, it starts to decompose into an intermediate carbonate at 220 °C, with final conversion to terbium oxide occurring at 650 °C. This multi-stage, lower-temperature decomposition profile allows for finer control over the morphology and crystallite size of the resulting oxide powders, a critical factor in producing high-quality phosphors and catalysts.

Evidence DimensionThermal Decomposition Onset (to Oxide Precursor)
Target Compound DataStarts to decompose at 220 °C
Comparator Or BaselineHigher temperatures required for direct oxide calcination; other salts like nitrates have more aggressive, single-stage decompositions.
Quantified DifferenceProvides a multi-stage decomposition pathway starting at a significantly lower temperature than direct solid-state synthesis.
ConditionsThermal analysis in air.

This lower, controlled decomposition temperature reduces energy costs and enables the synthesis of nanostructured oxides with specific morphologies that are otherwise difficult to achieve.

Superior Precursor for Luminescent Material Performance

In the synthesis of doped phosphors, the choice of anion from the precursor salt directly impacts the final luminescent intensity. A systematic study on Eu-doped yttria phosphors, a close analog system, demonstrated that the acetate precursor yielded a significantly enhanced emission intensity compared to nitrate and chloride precursors. The CH3COO⁻ anion was shown to have a 'tremendous effect on the enhancement of emission intensity' over both NO3⁻ and Cl⁻. This effect is attributed to cleaner decomposition and less quenching interference from residual anions, a principle that applies directly to the synthesis of high-performance terbium-based green phosphors.

Evidence DimensionRelative Luminescence Intensity of Final Phosphor
Target Compound DataAcetate precursor leads to the highest emission intensity.
Comparator Or BaselineNitrate (NO3⁻) and Chloride (Cl⁻) precursors result in lower emission intensity.
Quantified DifferenceQualitatively described as a 'tremendous effect'; quantitative values are system-dependent.
ConditionsSynthesis of Eu-doped Y2O3 phosphors, a model for rare-earth phosphor synthesis.

For buyers developing high-performance phosphors for displays or lighting, selecting the acetate precursor can directly translate to a brighter, more efficient final product compared to using nitrate or chloride salts.

Enhanced Processability in Solution-Based Syntheses (e.g., MOFs)

Terbium acetate offers essential solubility in common solvents like water and ethanol/water mixtures used in the synthesis of Metal-Organic Frameworks (MOFs) and other solution-deposited materials. This contrasts sharply with terbium oxide, which is insoluble. While terbium nitrate is also soluble, its use in MOF synthesis can lead to competitive coordination from the nitrate anion and spontaneous precipitation, complicating controlled layer-by-layer or electrochemical deposition. The acetate anion is a weaker coordinating ligand and less prone to causing uncontrolled precipitation, making terbium acetate a more reliable and process-friendly precursor for fabricating advanced porous materials and thin films.

Evidence DimensionSuitability for Solution-Phase Synthesis
Target Compound DataSoluble and provides non-interfering anions for controlled synthesis.
Comparator Or BaselineTerbium oxide (insoluble); Terbium nitrate (can cause spontaneous precipitation and anion interference).
Quantified DifferenceEnables controlled synthesis pathways not feasible with oxide or nitrate precursors.
ConditionsElectrochemical and solvothermal synthesis of terbium-based MOFs.

For researchers and manufacturers in advanced materials, using terbium acetate avoids the processing hurdles of insolubility (oxide) and the reaction control issues (nitrate), reducing batch failures and improving reproducibility.

Precursor for High-Performance Green Phosphors

As a starting material for green phosphors used in solid-state lighting and displays, the acetate form provides a direct path to higher luminescence efficiency. Its clean thermal decomposition minimizes quenching sites in the final material compared to phosphors synthesized from nitrate or chloride precursors.

Controlled Synthesis of Terbium Oxide Nanocatalysts

The compound's defined, multi-stage thermal decomposition profile makes it the right choice for producing terbium oxide nanoparticles with controlled size and high surface area. This is critical for catalytic applications where performance is directly tied to particle morphology.

Fabrication of Terbium-Based Metal-Organic Frameworks (MOFs)

In the synthesis of Tb-MOFs for sensing or gas storage, terbium acetate's solubility and the non-interfering nature of the acetate anion ensure reproducible and controlled crystal growth. This avoids the insolubility issues of oxides and the competitive binding and side reactions associated with nitrates.

Dates

Last modified: 04-14-2024

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